molecular formula C9H16ClN9 B13797414 Amazine CAS No. 8015-25-6

Amazine

Cat. No.: B13797414
CAS No.: 8015-25-6
M. Wt: 285.74 g/mol
InChI Key: QRRLMJRIOPVBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amazine is a combination herbicide composed of amitrole (3-amino-1,2,4-triazole) and simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) . It is primarily used for non-selective weed control in agricultural and roadside settings. Amitrole acts as a contact herbicide, inhibiting carotenoid biosynthesis and causing chlorophyll degradation, while simazine is a triazine herbicide that disrupts photosynthesis by blocking electron transport in photosystem II .

Properties

CAS No.

8015-25-6

Molecular Formula

C9H16ClN9

Molecular Weight

285.74 g/mol

IUPAC Name

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C7H12ClN5.C2H4N4/c1-3-9-6-11-5(8)12-7(13-6)10-4-2;3-2-4-1-5-6-2/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H,(H3,3,4,5,6)

InChI Key

QRRLMJRIOPVBCX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC.C1=NNC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Amazine can be synthesized through several methods, including:

    From Nitriles: One common method involves the reaction of nitriles with ammonia or amines under high pressure and temperature conditions.

    From Amides: Another method includes the conversion of amides to amidines using dehydrating agents such as phosphorus oxychloride.

    From Carbodiimides: this compound can also be prepared by reacting carbodiimides with amines in the presence of catalysts.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving the above-mentioned methods. The process often includes purification steps such as crystallization and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Amazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products:

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Amazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which Amazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various downstream effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Findings :

  • Atrazine is more persistent in soil than simazine, increasing groundwater contamination risks .
  • This compound ’s dual components enhance weed control spectrum but raise toxicity concerns compared to standalone triazines .

Functional Analogs: Paraquat and Diphenamid

Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride) and diphenamid (N,N-dimethyl-2,2-diphenylacetamide) are functionally similar to this compound as non-selective herbicides but differ in chemical structure and translocation (Table 2).

Property This compound Paraquat Diphenamid
Chemical Class Triazole + Triazine Bipyridylium Dinitroaniline
Mode of Action Photosystem II + Carotenoid inhibition Cell membrane disruptor (contact) Microtubule assembly inhibitor
Translocation Systemic (simazine) Non-translocated Limited translocation
Weed Control Broad-spectrum Rapid "knock-down" effect Pre-emergent control
Safety Phytotoxic to non-target plants Safer for trees (no translocation) Low mammalian toxicity

Key Findings :

  • Paraquat provides rapid weed suppression but requires tank-mixing with simazine or diphenamid for sustained control, outperforming this compound in roadside tree safety .
  • Diphenamid ’s pre-emergent action complements post-emergent herbicides like paraquat, reducing reliance on triazine mixtures .

Research Findings and Regulatory Considerations

  • Efficacy : In field trials, Paraquat (1 lb/A) + simazine (3 lb/A) reduced weed regrowth by 90% compared to this compound, which caused unintended damage to shrubs due to translocation .
  • Toxicity : Amitrole in this compound has a lower LD50 than simazine or atrazine, necessitating stricter handling protocols .
  • Regulatory Status : The U.S. EPA classifies this compound as a "restricted use" pesticide due to its mixed toxicity profile, whereas paraquat faces bans in some countries over human health risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.